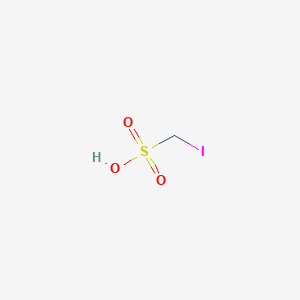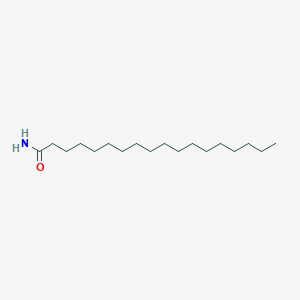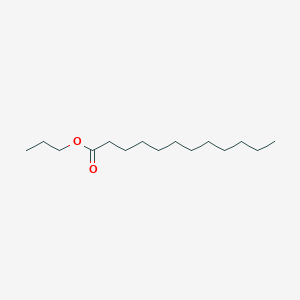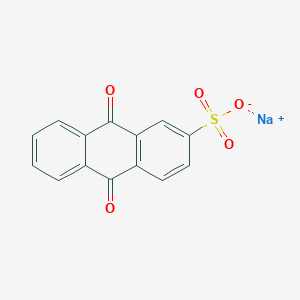
Terephthalohydrazide
概要
説明
Terephthalohydrazide, also known as Terephthalic Dihydrazide, is a chemical compound with the molecular formula C8H10N4O2 . It has an average mass of 194.191 Da and a Monoisotopic mass of 194.080383 Da .
Synthesis Analysis
Terephthalohydrazide has been used in the synthesis of covalent organic frameworks (COFs) for various applications . For instance, it has been used in the preparation of hydrazone-linked COFs for the real-time visual detection of norfloxacin . Additionally, a Terephthalohydrazide chitosan hydrogel was prepared and investigated as an ecofriendly biopolymeric catalyst for the synthesis of some novel thiazole and thiadiazole derivatives .
Molecular Structure Analysis
Terephthalohydrazide has a total of 24 bonds, including 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 N hydrazines .
Chemical Reactions Analysis
Terephthalohydrazide has been used in the formation of covalent organic frameworks (COFs) which have been applied in various photocatalytic processes . These COFs have been used in photocatalytic hydrogen evolution, CO2 conversion, and degradation of environmental contaminants .
Physical And Chemical Properties Analysis
Terephthalohydrazide has a density of 1.3±0.1 g/cm3 . It has 6 H bond acceptors and 6 H bond donors . It has 2 freely rotating bonds and violates the Rule of 5 once . Its ACD/LogP is -1.30, and its ACD/LogD (pH 5.5) and ACD/LogD (pH 7.4) are both -1.48 . Its polar surface area is 110 Å2, and its molar volume is 144.5±3.0 cm3 .
科学的研究の応用
1. Green Synthesis and Molecular Docking
- Application Summary: Terephthalohydrazide chitosan hydrogel (TCs) is used as an ecofriendly biopolymeric catalyst for the synthesis of novel thiazole and thiadiazole derivatives .
- Methods of Application: TCs is used as a basic biocatalyst for the preparation of three new series of thiazoles and two thiadiazoles derivatives via reacting 2- (2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothio-amide with various hydrazonoyl chlorides and α-haloketones under mild ultrasonic irradiation .
- Results or Outcomes: The procedure has the advantages of mild reaction conditions, quick reaction durations, and high reaction yields. It also benefits from the catalyst’s capacity to be reused several times without significantly losing potency .
2. Optoelectronic Processes in Covalent Organic Frameworks
- Application Summary: Terephthalohydrazide is used in the construction of covalent organic frameworks (COFs), which are crystalline porous materials constructed from molecular building blocks using diverse linkage chemistries .
- Methods of Application: The modular construction system of COFs allows for tailor-made design and an immense variety of building blocks, opening the door to numerous different functionalities and potential applications .
- Results or Outcomes: The unique combination of reticular chemistry with the molecular control of intrinsic properties paves the way towards the design of new semiconducting materials for (opto-)electronic applications such as sensors, photocatalysts or -electrodes, supercapacitor and battery materials, solar-harvesting devices or light emitting diodes .
3. Fabrication of Photoresponsive Crystalline Artificial Muscles
- Application Summary: Terephthalohydrazide is used in the fabrication of photoresponsive crystalline artificial muscles .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
4. In Situ Enzyme Immobilization
- Application Summary: Terephthalohydrazide is used in the in-situ encapsulation of proteins within covalent organic frameworks (COFs), a new class of crystalline porous material .
- Methods of Application: The enzyme@COF materials exhibited high enzyme loading with minimal leaching, high catalytic activity and selectivity, chemical and long-term stability, and recyclability .
- Results or Outcomes: The enzyme@COF materials could also be scaled up to a few grams .
5. Carbon Dioxide Sorption
- Application Summary: Terephthalohydrazide is used in the study of interactions of frameworks with CO2 and H2O .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
6. Green Synthesis and Molecular Docking
- Application Summary: Terephthalohydrazide chitosan hydrogel (TCs) is used as an ecofriendly biopolymeric catalyst for the synthesis of novel thiazole and thiadiazole derivatives .
- Methods of Application: TCs is used as a basic biocatalyst for the preparation of three new series of thiazoles and two thiadiazoles derivatives via reacting 2- (2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothio-amide with various hydrazonoyl chlorides and α-haloketones under mild ultrasonic irradiation .
- Results or Outcomes: The procedure has the advantages of mild reaction conditions, quick reaction durations, and high reaction yields. It also benefits from the catalyst’s capacity to be reused several times without significantly losing potency .
4. In Situ Enzyme Immobilization
- Application Summary: Terephthalohydrazide is used in the in-situ encapsulation of proteins within covalent organic frameworks (COFs), a new class of crystalline porous material .
- Methods of Application: The enzyme@COF materials exhibited high enzyme loading with minimal leaching, high catalytic activity and selectivity, chemical and long-term stability, and recyclability .
- Results or Outcomes: The enzyme@COF materials could also be scaled up to a few grams .
5. Carbon Dioxide Sorption
- Application Summary: Terephthalohydrazide is used in the study of interactions of frameworks with CO2 and H2O .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
6. Green Synthesis and Molecular Docking
- Application Summary: Terephthalohydrazide chitosan hydrogel (TCs) is used as an ecofriendly biopolymeric catalyst for the synthesis of novel thiazole and thiadiazole derivatives .
- Methods of Application: TCs is used as a basic biocatalyst for the preparation of three new series of thiazoles and two thiadiazoles derivatives via reacting 2- (2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothio-amide with various hydrazonoyl chlorides and α-haloketones under mild ultrasonic irradiation .
- Results or Outcomes: The procedure has the advantages of mild reaction conditions, quick reaction durations, and high reaction yields. It also benefits from the catalyst’s capacity to be reused several times without significantly losing potency .
Safety And Hazards
Terephthalohydrazide is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to wear protective clothing, gloves, and eye/face protection when handling this substance . In case of skin contact, it is advised to wash with plenty of soap and water . If eye irritation occurs, rinse cautiously with water for several minutes and seek medical advice .
将来の方向性
Terephthalohydrazide-based covalent organic frameworks (COFs) have shown potential in the field of environmental remediation . They have been used for the visual detection of norfloxacin and in the synthesis of novel thiazole and thiadiazole derivatives . Future research directions may include the development of more efficient COFs for environmental remediation and the exploration of other potential applications of Terephthalohydrazide-based COFs .
特性
IUPAC Name |
benzene-1,4-dicarbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c9-11-7(13)5-1-2-6(4-3-5)8(14)12-10/h1-4H,9-10H2,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHNLFMSAXZKRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159623 | |
| Record name | Terephthalohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Terephthalohydrazide | |
CAS RN |
136-64-1 | |
| Record name | Terephthalic dihydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terephthalohydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terephthalohydrazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Terephthalohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terephthalohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B89714.png)


